

The Chemistry of 3-Methylpiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpiperidin-2-one

Cat. No.: B1294715

[Get Quote](#)

This guide provides an in-depth exploration of **3-Methylpiperidin-2-one**, a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document will cover its fundamental properties, synthesis methodologies, and potential applications, grounded in established scientific principles.

Introduction to Piperidinones

Piperidinones are a class of cyclic amides (lactams) featuring a six-membered ring containing a nitrogen atom. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. **3-Methylpiperidin-2-one**, a substituted piperidinone, represents a foundational molecule within this class, offering a scaffold for further chemical exploration.

Physicochemical Properties of 3-Methylpiperidin-2-one

Understanding the physical and chemical characteristics of **3-Methylpiperidin-2-one** is crucial for its application in research and development.

Property	Value	Source
Molecular Formula	C6H11NO	[1] [2]
Molar Mass	113.16 g/mol	[1] [2]
Melting Point	64-65 °C	[3]
Boiling Point	211.9°C (estimated)	[3]
Density	1.0223 (estimated)	[3]
Appearance	White to off-white solid	[3]
CAS Number	3768-43-2	[2]

Synthesis Methodologies

While the specific historical discovery of **3-Methylpiperidin-2-one** is not extensively documented, its synthesis falls under the broader, well-established field of lactam chemistry. Lactams are typically formed through the cyclization of amino acids or by rearrangement reactions.[\[4\]](#)

General Approaches to Lactam Synthesis

Several classical methods are employed for the synthesis of lactams, which are theoretically applicable to the formation of **3-Methylpiperidin-2-one**.

- Beckmann Rearrangement: This acid-catalyzed rearrangement of an oxime is a common method for synthesizing amides and lactams.[\[4\]](#) For **3-Methylpiperidin-2-one**, this would involve the rearrangement of the oxime of 2-methylcyclopentanone.
- Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid to yield an amide or lactam.[\[4\]](#) Applying this to 2-methylcyclopentanone would be a potential route to **3-Methylpiperidin-2-one**.
- Cyclization of Amino Acids: The intramolecular condensation of an appropriate amino acid, in this case, 5-amino-2-methylpentanoic acid, can also yield the corresponding lactam.

A generalized workflow for lactam synthesis from a cyclic ketone is illustrated below.

Caption: General synthetic pathways to **3-Methylpiperidin-2-one** from a cyclic ketone precursor.

Asymmetric Synthesis of a 3-Methylpiperidin-2-one Derivative

A more contemporary and specific example is the asymmetric synthesis of an N-protected derivative of **3-methylpiperidin-2-one**. A 2016 paper by Wang et al. details a method starting from D-phenylglycinol and delta-valerolactone.^[5] This approach is particularly relevant for pharmaceutical applications where specific stereoisomers are required.

Experimental Protocol: Asymmetric Alkylation^[5]

This protocol describes the methylation step to introduce the methyl group at the 3-position of a piperidin-2-one precursor.

- Precursor Synthesis: The precursor, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, is synthesized from D-phenylglycinol and delta-valerolactone.^[5]
- Alkylation Reaction:
 - The precursor is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
 - The solution is cooled to a low temperature (e.g., -78 °C).
 - A strong base, such as s-BuLi (2.5 equivalents), is added dropwise to deprotonate the precursor.
 - A methylating agent (e.g., methyl iodide) is then added to the reaction mixture.
 - The reaction is stirred for a specified period, allowing for the methylation to occur.
- Workup and Purification:
 - The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

- The product is extracted into an organic solvent.
- The organic layers are combined, dried, and concentrated.
- The crude product is purified using flash chromatography to yield the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-**3-methylpiperidin-2-one**.

This method reportedly achieves a high diastereomeric excess, yielding a single isomer as detected by chiral HPLC, with an overall yield of 91%.^[5]

Caption: Workflow for the asymmetric synthesis of an N-protected **3-Methylpiperidin-2-one**.

Potential Applications and Future Directions

While specific, large-scale applications of **3-Methylpiperidin-2-one** are not widely reported, its structure is a key component in more complex molecules with significant biological activity. For instance, 3-aminopiperidin-2-ones have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant for the treatment of migraines.^[6] The 3-methyl-piperidin-2-one scaffold can be considered a valuable starting point or fragment for the design of novel therapeutic agents.

The field of medicinal chemistry continues to explore substituted piperidinones for their potential to mimic peptide structures and interact with biological targets.^[7] Future research may focus on the derivatization of **3-Methylpiperidin-2-one** to create libraries of compounds for screening against various diseases.

Safety and Handling

3-Methylpiperidin-2-one is classified as harmful if swallowed, in contact with skin, or if inhaled.^[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Methylpiperidin-2-one is a fundamental heterocyclic compound with established chemical properties and synthesis routes. While its direct applications are not extensively documented, its structural motif is of significant interest in the development of new pharmaceuticals. The methodologies for its synthesis, from classical lactamization reactions to modern asymmetric approaches, provide a versatile toolkit for chemists. As the demand for novel molecular scaffolds in drug discovery continues, the importance of foundational structures like **3-Methylpiperidin-2-one** is likely to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYLPiperidin-2-ONE | 3768-43-2 [amp.chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [The Chemistry of 3-Methylpiperidin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294715#discovery-and-history-of-3-methylpiperidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com